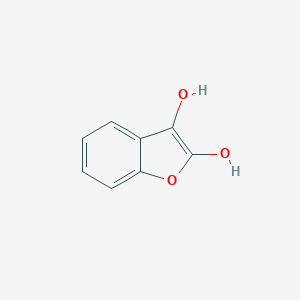

1-Benzofuran-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

163463-62-5 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1-benzofuran-2,3-diol |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H |

InChI Key |

DNDWXJDUTDZBNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)O |

Synonyms |

2,3-Benzofurandiol |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzofuran 2,3 Diol and Its Analogues

Direct Synthesis Approaches to the 1-Benzofuran-2,3-diol Core

Direct synthesis methods aim to construct the benzofuran (B130515) ring with the hydroxyl groups, or their precursors, already incorporated into the cyclization strategy. These approaches often involve the formation of the crucial C-O and C-C bonds of the heterocyclic ring from acyclic precursors.

Cyclization and Cycloisomerization Strategies for Benzofuran Formation

Cyclization and cycloisomerization reactions represent fundamental strategies for assembling the benzofuran core. These methods typically involve the intramolecular reaction of a suitably substituted phenol (B47542) derivative. For instance, a palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols can yield 2-methylene-2,3-dihydrobenzofuran-3-ols. abap.co.in While this provides a dihydrobenzofuran-3-ol, subsequent modification would be necessary to introduce the second hydroxyl group at the C2 position.

Other classical approaches, such as the Perkin rearrangement and McMurry reaction, have also been historically employed for benzofuran synthesis, starting from precursors like coumarins or ketoesters derived from o-hydroxyacetophenones. jocpr.com These routes build the fundamental ring system which can then potentially be functionalized.

Transition Metal-Catalyzed Coupling Reactions for Ring Closure (e.g., Palladium, Platinum, Copper)

Transition metal catalysis has become a cornerstone of modern synthetic chemistry, offering efficient and selective pathways to complex heterocyclic structures like benzofurans. rsc.org Palladium and copper are the most extensively used metals for this purpose.

Palladium-catalyzed reactions are particularly versatile. The Sonogashira coupling of o-halophenols or o-iodoanisoles with terminal alkynes, followed by an intramolecular cyclization, is a powerful method for creating 2,3-disubstituted benzofurans. rsc.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org Heck-type oxyarylation pathways have also been developed for the direct arylation and ring closure to form benzofuran rings.

Copper-catalyzed methods provide a complementary approach. A notable example is the aerobic oxidative cyclization of phenols and alkynes, which can be performed in a one-pot procedure using a copper catalyst and molecular oxygen as the oxidant. oregonstate.edu This method involves a sequential nucleophilic addition of the phenol to the alkyne, followed by the oxidative ring closure.

Table 1: Comparison of Transition Metal-Catalyzed Benzofuran Synthesis Methods

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Cyclization | o-Iodoanisoles, Terminal Alkynes | Mild conditions, high yields for aryl/vinylic alkynes. | rsc.org |

| Copper Catalyst / O₂ | Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot procedure, regioselective. | oregonstate.edu |

| Palladium Acetate (Pd(OAc)₂) | Heck-Type Oxyarylation | Benzofuran, Hydroxy Aryl Iodides | Direct arylation and ring closure, mild conditions. | |

| Pd₂(dba)₃ / Ligand | Intramolecular C-O Bond Formation | Aryl o-Bromobenzyl Ketones | Provides a straightforward route to 2-arylbenzofurans. |

Oxidative Cyclization Pathways

Oxidative cyclization involves the formation of the benzofuran ring where the key bond-forming step is facilitated by an oxidant. These methods can proceed without the need for a pre-functionalized starting material like a halide. An example includes the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which uses reagents like (diacetoxyiodo)benzene (B116549) to yield 2-arylbenzofurans. oregonstate.edu Similarly, palladium catalysts can be used in an oxidative capacity, such as in the regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols, which uses benzoquinone as the oxidant. oregonstate.edu

Synthesis via Functional Group Interconversion on Benzofuran Skeletons

This second major strategy involves the synthesis of a stable benzofuran core, followed by the introduction of the hydroxyl groups at the C2 and C3 positions. This approach can offer greater control and flexibility, as the robust benzofuran ring is already in place before the more delicate diol functionality is installed.

Targeted Hydroxylation at C2 and C3 Positions

The direct dihydroxylation of the electron-rich 2,3-double bond of a benzofuran molecule is a conceptually straightforward route to this compound. This transformation can be achieved through epoxidation followed by subsequent hydrolysis of the epoxide ring. Biomimetic oxidation studies using hydrogen peroxide and Mn(III) porphyrin catalysts, which model cytochrome P450 enzymes, have shown that the key initial step is the formation of a reactive epoxide at the 2,3-position.

However, these epoxide intermediates are often unstable and can undergo various rearrangements. Depending on the reaction conditions and the substitution pattern of the benzofuran, the epoxide can rearrange to form benzofuranones or undergo ring-opening to yield other products. Therefore, careful control of the reaction and work-up conditions is critical to favor the formation and isolation of the desired diol.

Reduction of Benzofuran-2,3-dione (B1329812) Intermediates

A highly effective and controllable method for synthesizing this compound is through the reduction of a benzofuran-2,3-dione intermediate. This α-diketone precursor serves as the direct oxidized analogue of the target diol.

The synthesis of the benzofuran-2,3-dione precursor can be accomplished through various methods, including the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which provides a regioselective route to highly substituted benzofuranones that can be further oxidized. oregonstate.edu

Once the benzofuran-2,3-dione is obtained, the final step is the reduction of the two ketone functionalities. This can be achieved using standard metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to alcohols and is suitable for this transformation. umass.eduwikipedia.org The reaction involves the nucleophilic addition of a hydride ion to each of the carbonyl carbons, followed by a protonation step (workup) to yield the final this compound. This two-step sequence—synthesis of the dione (B5365651) followed by its reduction—represents a reliable and powerful pathway to the target compound.

Table 2: Summary of Functional Group Interconversion Methods

| Method | Precursor | Key Reagents | Product | Key Considerations | Reference |

|---|---|---|---|---|---|

| Hydroxylation | Benzofuran | 1. Epoxidizing Agent (e.g., m-CPBA, H₂O₂) 2. H₂O/H⁺ | This compound | Epoxide intermediate can be unstable and prone to rearrangement. | |

| Reduction | Benzofuran-2,3-dione | Metal Hydride (e.g., NaBH₄) | This compound | Reliable and high-yielding; requires prior synthesis of the dione precursor. | umass.edu |

Derivatization from Related Dihydrobenzofuran Scaffolds

The construction of the this compound core can be efficiently achieved through the chemical transformation of 2,3-dihydrobenzofuran (B1216630) scaffolds. These precursors are themselves core components in a multitude of biologically active compounds and can be synthesized via various established protocols. nih.gov The primary transformation required to convert a dihydrobenzofuran to a this compound is the introduction of hydroxyl groups at the 2 and 3 positions, typically through an oxidation reaction.

One plausible pathway involves the oxidation of the furan (B31954) ring within the dihydrobenzofuran structure. This can be conceptualized through biomimetic oxidation studies on related benzofuran compounds. For instance, the oxidation of substituted benzofurans can lead to the formation of reactive epoxides at the 2,3-position. mdpi.com These epoxides are key intermediates that can subsequently undergo ring-opening to yield the desired diol. This transformation can be catalyzed by various agents, including metalloporphyrins with hydrogen peroxide. mdpi.com

Another approach involves the oxidation of specific dihydrobenzofuran precursors. For example, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to produce 2,3-dihydro-2-(4-hydroxyphenyl)benzo[b]furan. rsc.org While this product is not the target diol, it demonstrates that oxidation of a related scaffold can introduce functionality on the dihydrobenzofuran ring. Further oxidation of such a hydroxylated dihydrobenzofuran could potentially yield the diol.

Microbial oxidation presents another avenue for this transformation. Certain bacteria and fungi have demonstrated the ability to oxidize dibenzofuran (B1670420) to 2,3-dihydroxy-2,3-dihydrodibenzofuran. nih.gov This biological transformation highlights the potential for enzymatic systems to carry out the specific dihydroxylation of the aromatic heterocyclic system, which could be adapted for the synthesis of this compound from a suitable dihydrobenzofuran precursor.

The table below summarizes potential precursor dihydrobenzofuran scaffolds and the conceptual oxidative transformations required to yield this compound or its analogues.

| Precursor Scaffold | Conceptual Oxidative Transformation | Potential Reagents/Methods | Resulting Structure |

| 2,3-Dihydrobenzofuran | Direct Dihydroxylation | Osmium tetroxide, Potassium permanganate, Microbial oxidation | This compound |

| 2-Aryl-2,3-dihydrobenzofuran | Epoxidation followed by Hydrolysis | m-CPBA, Hydrogen peroxide with catalyst, followed by acid/base hydrolysis | 2-Aryl-1-benzofuran-2,3-diol |

| 3-Hydroxy-2,3-dihydrobenzofuran | Oxidation at C2 | Selective oxidizing agents | This compound |

This table presents conceptual pathways based on established chemical principles.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. While specific green synthetic routes for this exact compound are not extensively detailed in the literature, general green strategies for the synthesis of benzofuran and dihydrobenzofuran derivatives can be applied. nih.govmdpi.com

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. A greener approach would involve the use of more benign alternatives such as water, ethanol, or deep eutectic solvents (DES). nih.gov For instance, a one-pot synthesis of benzofuran derivatives has been reported using a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.gov

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. Palladium on carbon (Pd/C) has been used as a recyclable catalyst for the synthesis of benzofuran derivatives. chemistryviews.org For the oxidation of dihydrobenzofuran precursors, biocatalysts or catalysts based on abundant and non-toxic metals are preferable.

Energy Efficiency: Employing energy-efficient synthetic methods can significantly reduce the environmental impact. Microwave-assisted synthesis has been shown to be an expeditious method for preparing benzofuran derivatives, often leading to shorter reaction times and higher yields. researchgate.net Visible-light-mediated synthesis is another sustainable approach that has been used for the preparation of functionalized 2,3-dihydrobenzofurans. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy by reducing the need for intermediate purification steps. nih.gov

The table below outlines how green chemistry principles can be integrated into the synthetic methodologies for this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Starting from bio-derived phenols or other precursors from biomass. mdpi.com | Reduced reliance on fossil fuels, potential for biodegradability. |

| Catalytic Reagents | Employing reusable solid catalysts like Pd/C or biocatalysts. chemistryviews.org | Reduced waste, avoidance of stoichiometric toxic reagents. |

| Benign Solvents | Utilizing water, ethanol, or deep eutectic solvents. nih.gov | Reduced solvent toxicity and flammability, easier work-up. |

| Energy Efficiency | Implementing microwave irradiation or visible-light photoredox catalysis. mdpi.comresearchgate.net | Faster reactions, lower energy consumption. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical synthesis.

Reaction Mechanisms and Reactivity Studies of 1 Benzofuran 2,3 Diol

Mechanistic Pathways of Formation

The synthesis of the benzofuran (B130515) core, and specifically the 1-Benzofuran-2,3-diol, can be achieved through various sophisticated chemical transformations. These pathways often involve the strategic formation of the crucial O–C2 or C2–C3 bonds in a ring-closing step. rsc.org

Intramolecular cyclization represents a cornerstone in the synthesis of benzofuran derivatives. These methods typically involve preparing a functionalized phenolic precursor that undergoes a ring-closing reaction to form the furan (B31954) ring. A prominent strategy is the palladium- and copper-cocatalyzed Sonogashira coupling of terminal alkynes with o-iodophenols, which, upon subsequent intramolecular cyclization, yields the benzofuran scaffold. rsc.orgnih.gov The mechanism involves the formation of a 2-alkynylphenol intermediate, which then undergoes cyclization via nucleophilic attack of the phenolic oxygen onto the alkyne, often promoted by the catalyst system.

Acid-catalyzed cyclization of compounds containing a carbonyl group is another significant pathway. rsc.org For instance, α-aryloxyketones can undergo intramolecular electrophilic substitution onto the activated phenol (B47542) ring to forge the benzofuran system. Lewis acids, such as iron chloride, and Brønsted acids are also employed to promote these ring-closing reactions from appropriately substituted precursors. nih.gov

The choice of catalyst and reaction conditions is crucial for directing the cyclization and achieving high yields. A summary of various catalytic systems is presented below.

| Catalyst System | Precursors | Reaction Type | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | rsc.orgnih.gov |

| Lewis Acids (e.g., FeCl₃) | Alkynyl Benzenes | Electrophilic Cyclization | nih.gov |

| Brønsted Acids (e.g., Acetic Acid) | Benzoquinones | Cyclization / Lactonization | nih.gov |

| Ruthenium Catalysts | m-Hydroxybenzoic Acids, Alkynes | C–H Alkenylation / Annulation | |

| Gold/Silver Catalysts | o-Alkynylphenols | Hydroalkoxylation / Cyclization | rsc.org |

This table provides an overview of various catalytic systems used in the intramolecular cyclization for benzofuran synthesis.

Cascade and tandem reactions offer an elegant and efficient approach to complex molecules like this compound from simpler starting materials in a single pot. These processes involve multiple, mechanistically distinct reaction steps that occur sequentially without the isolation of intermediates.

One such approach is the gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl substrates, which constructs the benzofuran ring through a series of coordinated steps. rsc.org Another example involves a DMAP-mediated tandem cyclization using ortho-hydroxy α-aminosulfones as substrates, which provides a stable platform for synthesizing 3-aminobenzofuran derivatives. mdpi.com

Radical-based methods have also been developed. A notable example is a cascade radical cyclization initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This process triggers a radical cyclization followed by an intermolecular radical-radical coupling, enabling the construction of complex benzofurylethylamine derivatives under mild conditions. nih.gov Similarly, photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives can produce 2,3-dihydrobenzofurans through a proposed tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) process. nih.gov

A particularly relevant transformation is the Nef reaction of 4-(2-nitroethyl)benzene-1,3-diol, which, instead of yielding the expected aldehyde, produces benzofuran-6-ol directly in a one-pot reaction. rsc.org This suggests an in-situ intramolecular cyclocondensation occurs under the Nef reaction conditions, highlighting a tandem pathway to a hydroxylated benzofuran core. rsc.org

Chemical Reactivity of the this compound Moiety

The chemical behavior of this compound is dictated by the interplay between the aromatic benzene (B151609) ring, the electron-rich furan ring, and the two reactive hydroxyl groups.

The furan ring in benzofurans, particularly when substituted with electron-donating hydroxyl groups as in this compound, is susceptible to cleavage and rearrangement reactions. The endocyclic C2–O bond can be cleaved under various conditions. Facile, acid-catalyzed cascade processes have been developed that incorporate a benzofuran-ring-opening step via C2-O bond scission without the need for transition metals. researchgate.net This reactivity allows for the transformation of the benzofuran scaffold into other complex structures, such as fully substituted cyclopentenones. researchgate.net

Transition metal catalysis, especially with nickel and copper, has also been extensively explored for the selective cleavage of the C–O bond in benzofurans, providing versatile routes to functionalized phenol derivatives. researchgate.net Furthermore, photooxygenation of substituted benzofurans, such as 2,3-dimethylbenzofuran, can lead to the formation of an unstable dioxetane intermediate, which subsequently rearranges to products like 2-acetoxy acetophenone, indicating a pathway for oxidative cleavage of the C2=C3 double bond. researchgate.net Organocatalytic asymmetric nih.govresearchgate.net-sigmatropic rearrangements involving C–O bond cleavage have also been reported, enabling the synthesis of chiral benzofuran derivatives. nih.gov

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) on the benzofuran ring system is a common transformation. researchgate.net While the furan ring is generally more electron-rich and reactive towards electrophiles than the benzene ring stackexchange.com, substitution on the benzene portion is feasible and is governed by the directing effects of the fused furan ring and any existing substituents. The benzofuran moiety as a whole is activating. Substituents already present on the benzene ring will exert their own directing influence; for example, an electron-donating group like a hydroxyl or methoxy (B1213986) group at C-5 would strongly direct incoming electrophiles to the C-4 and C-6 positions (ortho and para). The general mechanism proceeds through the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commsu.edu

| Reaction Type | Reagents | Expected Product Orientation | Reference |

| Halogenation | Br₂, FeBr₃ | Substitution at activated positions (ortho/para to existing activating groups) | researchgate.netbyjus.com |

| Nitration | HNO₃, H₂SO₄ | Substitution at activated positions | byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at activated positions | msu.edu |

| Sulfonation | Fuming H₂SO₄ | Substitution at activated positions | byjus.com |

This table summarizes common electrophilic aromatic substitution reactions and their expected regioselectivity on the benzene ring of a substituted this compound.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally unfavorable. This reaction requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These activating groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. youtube.com In the absence of such activating groups, the electron-rich benzene ring is not susceptible to attack by nucleophiles. An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with very strong bases like sodium amide (NaNH₂), but this is less common and requires specific precursors. chemistrysteps.comyoutube.com

The two hydroxyl groups at the C-2 and C-3 positions are key functional handles that can undergo a variety of reactions typical of alcohols and phenols.

Oxidation: The diol moiety is susceptible to oxidation. The oxidation of related 1-(2-hydroxyphenyl)ethanes with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield benzofuran derivatives. rsc.org Fungal and bacterial oxidation of dibenzofuran (B1670420) has been shown to produce 2,3-dihydroxydibenzofuran, indicating that the diol can be a metabolic product. researchgate.net Further oxidation of the diol could potentially lead to ring-opened products or the formation of ortho-quinone type structures, depending on the oxidant and reaction conditions.

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis. This typically involves deprotonation with a base (e.g., potassium hydroxide) followed by reaction with an alkyl halide (e.g., epichlorohydrin (B41342) or a bromomethyl derivative). nih.govmdpi.com Depending on the stoichiometry of the reagents, both mono- and di-ether products can be formed. The synthesis of various ether derivatives of benzofurans has been widely reported. mdpi.com

Esterification: Similarly, ester derivatives can be readily prepared. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.com This is an equilibrium process that can be driven to completion by removing water or using an excess of the alcohol (or in this case, the carboxylic acid). masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) provides a high-yielding, non-reversible route to the corresponding mono- or di-esters. The conversion of benzofuran esters into other functional groups, such as amides, has also been documented. fao.orgsemanticscholar.org

Stereochemical Aspects and Chiral Transformations of this compound

The three-dimensional structure of this compound is defined by the relative and absolute configurations of the hydroxyl groups at the C2 and C3 positions. This leads to the existence of both cis and trans diastereomers, each of which can exist as a pair of enantiomers ((2R,3R) and (2S,3S) for the trans isomer; (2R,3S) and (2S,3R) for the cis isomer). The stereochemical outcome of synthetic methods is a primary consideration in accessing specific, enantiomerically pure forms of this and related diols.

Enzymatic Oxidation for Stereoselective Diol Synthesis

One notable approach to achieving stereoselectivity in the formation of a 2,3-diol on the benzofuran scaffold involves enzymatic catalysis. Research has demonstrated that the oxidation of 3-alkylbenzo[b]furans mediated by chloroperoxidase from the fungus Caldariomyces fumago predominantly yields the corresponding trans-2,3-diols. researchgate.net This biocatalytic method highlights a pathway to diastereomerically controlled synthesis, favoring the formation of the trans isomer over the cis isomer.

The table below summarizes the products obtained from the chloroperoxidase-catalyzed oxidation of a 3-alkylbenzo[b]furan, illustrating the stereoselectivity of the reaction.

| Substrate | Major Product(s) | Stereochemistry |

| 3-Alkylbenzo[b]furan | trans-3-Alkyl-1-benzofuran-2,3-diol | trans |

| Other minor oxidation products | - |

This table illustrates the diastereoselective outcome of the enzymatic oxidation of 3-alkylated benzofurans.

Chiral Resolution and Transformations

While direct methods for the chiral resolution of the parent this compound are not extensively documented, techniques applied to analogous 2,3-dihydrobenzofuran-3-ols provide insight into potential strategies. researchgate.net Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org Common methods include the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. wikipedia.org

For chiral transformations, the diol functionality of this compound offers a versatile platform for further synthetic modifications. The hydroxyl groups can be derivatized or can direct subsequent reactions, allowing for the introduction of new functionalities with controlled stereochemistry. The development of enantioselective transformations of such diols is an active area of research, aiming to produce complex chiral molecules with potential applications in medicinal chemistry and materials science.

The stereochemical integrity of the C2 and C3 centers is a key consideration in any subsequent chemical transformation. Reactions that proceed with either retention or inversion of configuration at these centers can be used to access a wider range of stereochemically defined benzofuran derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For 1-benzofuran-2,3-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to provide a complete picture of its atomic connectivity and chemical environment.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, on the other hand, provides direct insight into the carbon skeleton of the molecule. For 1-benzofuran-2,3-dione, the most characteristic signals would be those of the two carbonyl carbons (C2 and C3). These are expected to appear in the downfield region of the spectrum, typically between 160 and 200 ppm. The aromatic carbons would also give rise to a series of signals in the range of 110-160 ppm. A predicted ¹³C NMR spectrum for a related dihydrobenzofuran derivative provides some context for the expected chemical shifts np-mrd.org.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Benzofuran (B130515) Scaffold

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 160-180 |

| C3 | 180-200 |

| C3a | 115-125 |

| C4 | 120-130 |

| C5 | 125-135 |

| C6 | 120-130 |

| C7 | 110-120 |

| C7a | 150-160 |

Note: These are approximate ranges based on general knowledge of benzofuran chemistry and not specific experimental data for 1-benzofuran-2,3-dione.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the case of 1-benzofuran-2,3-dione, COSY would be instrumental in assigning the aromatic protons by showing the correlations between neighboring protons on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the carbon signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be crucial for assigning the quaternary carbons, including the carbonyl carbons (C2 and C3) and the bridgehead carbons (C3a and C7a), by observing their long-range correlations with the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like 1-benzofuran-2,3-dione, NOESY could help to confirm the assignments of adjacent protons on the aromatic ring.

While specific 2D NMR data for 1-benzofuran-2,3-dione is not available in the provided search results, the application of these techniques is a standard procedure in the structural elucidation of novel organic compounds matrix-fine-chemicals.com.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For 1-benzofuran-2,3-dione (C₈H₄O₃), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS is a standard technique used in the characterization of newly synthesized benzofuran derivatives to confirm their elemental composition mdpi.com.

Fragmentation Pathway Analysis

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. In the mass spectrum of 1-benzofuran-2,3-dione, the molecular ion peak (M⁺) would be expected. Subsequent fragmentation would likely involve the loss of neutral molecules such as carbon monoxide (CO) from the dione (B5365651) functionality. The fragmentation of the benzofuran ring itself can also occur. Studies on the fragmentation of other benzofuran derivatives show that cleavages of the furan (B31954) ring are common pathways nih.govresearchgate.net. The analysis of the fragmentation of protonated benzofuran neolignans, for example, reveals characteristic losses of small molecules that are indicative of specific structural features nih.gov.

Table 2: Potential Fragment Ions in the Mass Spectrum of 1-Benzofuran-2,3-dione

| Fragment | Proposed Structure |

| [M-CO]⁺ | Ion resulting from the loss of one carbon monoxide molecule. |

| [M-2CO]⁺ | Ion resulting from the loss of two carbon monoxide molecules. |

| Benzofuran-related fragments | Fragments arising from the cleavage of the benzofuran ring system. |

Note: This table is based on general principles of mass spectrometry and not on specific experimental data for 1-benzofuran-2,3-dione.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-benzofuran-2,3-dione is expected to be characterized by strong absorption bands corresponding to the carbonyl groups. The presence of two carbonyl groups in conjugation with the aromatic system would influence the position of these bands. Typically, α,β-unsaturated ketones and cyclic ketones show C=O stretching vibrations in the region of 1650-1750 cm⁻¹. The spectrum would also exhibit bands corresponding to the C=C stretching of the aromatic ring and the C-O stretching of the furan ether linkage. The NIST WebBook provides IR spectral data for the related compound benzofuran, which shows characteristic aromatic C-H and C=C stretching bands nist.gov.

Table 3: Expected Characteristic IR Absorption Bands for 1-Benzofuran-2,3-dione

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Diketone) | 1700 - 1750 (likely two distinct bands) |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether) | 1000 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

Note: These are general ranges and the exact positions of the absorption bands would depend on the specific molecular environment.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism (CD) Spectroscopy)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, serves as a powerful, non-invasive technique for determining the absolute configuration of chiral molecules such as the stereoisomers of 1-benzofuran-2,3-diol. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule, which provides crucial information about its three-dimensional structure. The resulting CD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For derivatives of 2,3-dihydro-1-benzofuran, the parent ring system of this compound, the absolute configuration is often correlated with the signs of the Cotton effects observed in their Electronic Circular Dichroism (ECD) spectra. The conformation of the dihydrofuran ring, which can adopt a P (positive helicity) or M (negative helicity) screw sense, dictates the sign of the observed Cotton effects at specific electronic transitions of the chromophore.

Detailed Research Findings:

Research on a variety of natural and synthetic compounds incorporating the 2,3-dihydrobenzofuran (B1216630) skeleton has led to the establishment of empirical helicity rules. For many 2,3-disubstituted-2,3-dihydrobenzofurans, a correlation has been observed between the helicity of the five-membered heterocyclic ring and the sign of the Cotton effect associated with the ¹Lb electronic transition of the benzene chromophore, typically observed in the 270-300 nm region. researchgate.net A positive Cotton effect in this region is often indicative of an M-helicity of the dihydrofuran ring, while a negative Cotton effect suggests a P-helicity. nih.gov

For instance, in the case of various dihydrobenzofuran neolignans, a positive Cotton effect around 290 nm has been consistently used to assign the (7S, 8R) absolute configuration for 7,8-trans isomers. researchgate.net Conversely, a negative Cotton effect at a similar wavelength for a trans-isomer would indicate a (7R, 8S) configuration. researchgate.net The electronic transitions at shorter wavelengths, such as the ¹La band (around 220-240 nm), also exhibit Cotton effects that are diagnostic for the absolute configuration. researchgate.net

It is crucial to note that the substitution pattern on both the aromatic ring and the dihydrofuran ring can significantly influence the chiroptical properties, sometimes leading to an inversion of the helicity rule. nih.gov Therefore, the application of these empirical rules should be done with caution, and ideally, supported by quantum chemical calculations of the ECD spectra. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can provide a more reliable assignment of the absolute configuration by comparing the calculated spectrum of a specific enantiomer with the experimentally measured one.

| Absolute Configuration (trans) | Dihydrofuran Ring Helicity | Wavelength Range (nm) | Sign of Cotton Effect |

| (2R, 3R) | P-helicity | ~270-300 | Negative |

| (2R, 3R) | P-helicity | ~220-240 | Positive |

| (2S, 3S) | M-helicity | ~270-300 | Positive |

| (2S, 3S) | M-helicity | ~220-240 | Negative |

Theoretical and Computational Investigations of 1 Benzofuran 2,3 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like benzofuran (B130515) derivatives. physchemres.orgpku.edu.cn Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G++(d,p) to model the molecule's electronic system. researchgate.netjetir.orgresearchgate.net

Optimized Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For benzofuran systems, DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

In studies of related compounds like 1-benzofuran-2-carboxylic acid, the calculated geometric parameters from DFT methods show good agreement with experimental values obtained from X-ray diffraction analysis. researchgate.net For instance, the planarity of the benzofuran ring system is a key structural feature that is well-reproduced by these calculations. researchgate.net Analysis of 2-phenylbenzofuran (B156813) has shown that the dihedral angle between the benzofuran and phenyl rings is nearly zero, indicating a pseudo-planar geometry. physchemres.org This planarity has significant implications for the molecule's electronic properties and potential for π-π stacking interactions in a solid state. researchgate.net

| Bond | Calculated (DFT/B3LYP) | Experimental (XRD) |

|---|---|---|

| C7-O12 | 1.375 | 1.370 |

| C7-C8 | 1.385 | 1.381 |

| C8-C13 | 1.442 | 1.437 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. imist.ma

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. imist.ma A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. jetir.orgjetir.org For many benzofuran derivatives, the HOMO is typically localized over the fused benzene (B151609) ring, while the LUMO is distributed across the furan (B31954) ring and any substituents. This distribution dictates how the molecule interacts with other chemical species. semanticscholar.org In a study on 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.367 eV and -1.632 eV, respectively, resulting in an energy gap of 4.735 eV. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.367 |

| E(LUMO) | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Prediction of Vibrational and Electronic Spectra

DFT calculations are widely used to predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov For 7-methoxy-benzofuran-2-carboxylic acid, a good correlation was found between the observed and calculated vibrational wavenumbers. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the UV-Vis spectrum and identify the nature of these transitions, often characterized as π → π* or n → π* transitions. dntb.gov.ua

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, DFT allows for the calculation of various quantum chemical descriptors that quantify the global and local reactivity of a molecule. dergipark.org.tr

Analysis of Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index)

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scribd.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. scielo.org.mx

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. dergipark.org.tr

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Electronegativity (χ) | 3.999 |

| Chemical Hardness (η) | 2.367 |

| Electrophilicity Index (ω) | 3.374 |

Investigation of Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. The Fukui function, ƒ(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. scielo.org.mx

By calculating condensed Fukui functions for each atom, one can predict the most likely sites for:

Nucleophilic attack (ƒ+): Where an electron is added. The site with the highest ƒ+ value is the most susceptible to attack by a nucleophile.

Electrophilic attack (ƒ−): Where an electron is removed. The site with the highest ƒ− value is the most susceptible to attack by an electrophile. semanticscholar.org

For benzofused heterocyclic systems, Fukui function analysis has successfully predicted the regioselectivity of electrophilic substitution reactions, often identifying the C2 position of the furan ring as a primary site for electrophilic attack. semanticscholar.org This theoretical prediction aligns well with experimental observations. semanticscholar.org

Future Research Directions and Emerging Trends for 1 Benzofuran 2,3 Diol

Development of Novel and Highly Efficient Synthetic Pathways

The future of 1-Benzofuran-2,3-diol research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While general methods for benzofuran (B130515) synthesis are well-established, pathways tailored for the specific and high-yield production of this compound are a key area for advancement.

Current research on benzofuran synthesis highlights several promising avenues that could be adapted for this compound. These include:

Transition-Metal-Catalyzed Reactions: The use of transition metals like palladium and copper in catalytic systems has revolutionized the synthesis of heterocyclic compounds. acs.orgnih.gov Future work could focus on developing palladium- or copper-catalyzed cyclization reactions of appropriately substituted phenols and alkynes to construct the this compound core with high efficiency and regioselectivity.

One-Pot Syntheses: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. nih.gov Designing a one-pot synthesis for this compound from readily available starting materials would be a significant step forward.

Catalyst-Free Methods: The development of catalyst-free synthetic routes is a growing area of interest due to their environmental benefits. acs.org Exploring cascade reactions or methodologies that proceed under mild, catalyst-free conditions could provide a green and cost-effective approach to this compound. acs.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalysis | High efficiency, good functional group tolerance, potential for asymmetric synthesis. |

| One-Pot Reactions | Reduced waste, time, and resource efficiency. nih.gov |

| Catalyst-Free Methods | Environmentally friendly, cost-effective, simplified purification. acs.org |

In-Depth Mechanistic Understanding of Reactivity via Advanced Spectroscopic Techniques

A thorough understanding of the reactivity of this compound is crucial for its application in various fields. Advanced spectroscopic techniques are indispensable tools for elucidating reaction mechanisms and characterizing intermediates.

Future research should employ a combination of spectroscopic methods to gain a deeper insight into the chemical behavior of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR studies can provide real-time information about reaction kinetics and the formation of transient species. researchgate.net Detailed 1D and 2D NMR analysis of this compound and its reaction products will be essential for structural elucidation and conformational analysis. While specific NMR data for this compound is not readily available in the provided results, general principles of NMR spectroscopy for benzofuran derivatives can be applied. np-mrd.orgmdpi.comchemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of synthetic products. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of this compound, providing valuable structural information and aiding in the identification of metabolites in biological studies. nih.gov

Advanced Computational Modeling for Predictive Chemical and Biological Research

Computational chemistry offers a powerful and predictive tool to complement experimental studies on this compound. Molecular modeling can provide insights into the compound's electronic structure, reactivity, and potential biological interactions.

Key areas for future computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound, as well as to model its reactivity and spectroscopic characteristics. nih.govresearchgate.net

Molecular Docking: To explore the potential biological applications of this compound, molecular docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. nih.govresearchgate.net

Pharmacophore Modeling: By identifying the key structural features of this compound responsible for potential biological activity, pharmacophore models can be developed to guide the design of new derivatives with enhanced potency and selectivity.

| Computational Method | Application to this compound Research |

| Quantum Chemistry | Prediction of structure, reactivity, and spectroscopic properties. nih.govresearchgate.net |

| Molecular Docking | Identification of potential biological targets and binding modes. nih.govresearchgate.net |

| Pharmacophore Modeling | Guiding the design of new, more active derivatives. |

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The derivatization of this compound by introducing various functional groups can lead to the development of new compounds with tailored properties and enhanced biological activities. The two hydroxyl groups and the aromatic ring offer multiple sites for chemical modification.

Future research should focus on:

Selective Functionalization: Developing synthetic methods for the selective modification of one or both hydroxyl groups, as well as specific positions on the benzofuran ring system.

Synthesis of Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of this compound derivatives and evaluating their biological activities to establish clear structure-activity relationships, which will be crucial for the rational design of more potent and selective compounds. mdpi.com

Uncovering Undiscovered Biological Pathways and Research Applications

While the biological activities of many benzofuran derivatives have been extensively studied, the specific biological pathways and potential therapeutic applications of this compound remain largely unexplored. nih.govscienceopen.comresearchgate.net

Future research should aim to:

Broad Biological Screening: Subjecting this compound to a wide range of biological assays to identify potential activities, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, which are commonly observed in the benzofuran class of compounds. mdpi.commdpi.comresearchgate.net

Mechanism of Action Studies: Once a significant biological activity is identified, in-depth studies should be conducted to elucidate the underlying mechanism of action at the molecular and cellular levels.

Identification of Novel Drug Targets: Investigating the interaction of this compound with various cellular components to identify novel biological targets, which could open up new avenues for drug discovery.

Sustainable and Environmentally Benign Chemical Processes in Production and Application

The principles of green chemistry are increasingly important in chemical research and manufacturing. Future efforts in the study of this compound should prioritize the development of sustainable and environmentally friendly processes.

Key trends in this area include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govnih.gov

Development of Catalytic Processes: Focusing on the use of highly efficient and recyclable catalysts to minimize waste and energy consumption. acs.orgtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

By embracing these sustainable practices, the future production and application of this compound can be achieved in a manner that is both economically viable and environmentally responsible.

Q & A

Q. Key Spectral Data :

| Technique | Signature Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–7.5 (aromatic H), δ 5.0 (diol) | |

| FTIR | 3350 cm⁻¹ (O–H stretch) |

Basic: What are the primary safety considerations and handling protocols for this compound in laboratory settings?

Answer:

Safety protocols are critical due to its carcinogenic potential (Category 2) and hepatotoxicity :

- Handling : Use PPE (gloves, lab coats) and work in a fume hood.

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Exposure mitigation : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .

- Waste disposal : Incinerate in compliance with hazardous waste regulations .

Advanced: How does the diastereoselectivity of multicomponent cascade reactions impact the synthesis of functionalized benzofuran derivatives?

Answer:

Diastereoselectivity in cascade reactions is influenced by steric and electronic factors. For example, chiral auxiliaries or asymmetric catalysts induce preferential formation of cis-diol stereoisomers . Key factors:

- Substrate geometry : Bulky substituents favor axial chirality.

- Reaction kinetics : Faster cyclization rates reduce racemization.

- Catalytic control : Ru(II) complexes enhance enantiomeric excess (up to 90% ee) .

Case Study :

A Pd-catalyzed cycloisomerization of (Z)-enynols in glycerol yielded furans with >80% diastereomeric excess .

Advanced: What biomarkers are used to assess exposure to this compound, and how do they correlate with toxicological outcomes?

Answer:

Biomarkers identified in toxicological studies include:

- Urinary metabolites : Glucuronide conjugates of this compound (detected via LC-MS) .

- Liver enzymes : Elevated ALT/AST levels indicate hepatotoxicity .

- DNA adducts : 8-hydroxy-2’-deoxyguanosine (8-OHdG) as a marker of oxidative DNA damage .

| Biomarker | Detection Method | Clinical Relevance | Reference |

|---|---|---|---|

| Glucuronide conjugates | LC-MS/MS | Renal excretion efficiency | |

| 8-OHdG | ELISA | Carcinogenic risk assessment |

Advanced: In pharmacological studies, how can molecular docking simulations be applied to predict the interaction of this compound derivatives with target proteins?

Answer:

Molecular docking evaluates binding affinities and modes of action:

Protein preparation : Retrieve target structures (e.g., COX-2, PDB ID: 5KIR) and optimize protonation states.

Ligand preparation : Generate 3D conformers of derivatives using software like AutoDock Vina .

Docking parameters : Grid box centered on active sites; scoring functions (e.g., AMBER) rank binding poses.

Example : Docking of 3-amino-7-methoxy-N1-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide into COX-2 showed hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355, predicting anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.